BocNH-PEG2-CH2COOMe

Description

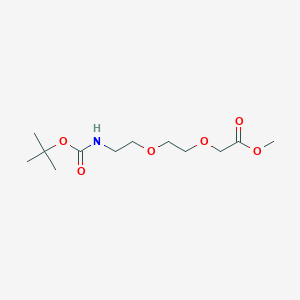

BocNH-PEG2-CH2COOMe is a heterobifunctional polyethylene glycol (PEG) derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a methyl ester-terminated chain. The compound comprises three key components:

- Boc group: A protective moiety that stabilizes the amine group during synthetic processes, preventing unwanted reactions .

- PEG2 spacer: A short ethylene glycol chain (two repeating units) that enhances solubility, reduces immunogenicity, and provides spatial flexibility in conjugations.

- Methyl ester (CH2COOMe): A reactive terminus that can be hydrolyzed to a carboxylic acid under basic conditions or enzymatically cleaved in biological systems.

Replacing the terminal amine in Boc-NH-PEG2-NH2 with a methyl ester group would yield a molecular formula approximating C13H25NO7 and a molecular weight of ~307.3 g/mol. This compound is primarily used in drug delivery, bioconjugation, and PROTAC (proteolysis-targeting chimera) synthesis, where its ester group enables controlled release or post-synthetic modifications .

Properties

Molecular Formula |

C12H23NO6 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

methyl 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C12H23NO6/c1-12(2,3)19-11(15)13-5-6-17-7-8-18-9-10(14)16-4/h5-9H2,1-4H3,(H,13,15) |

InChI Key |

ORJRUTNRCJYHTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key differences between BocNH-PEG2-CH2COOMe and structurally related PEG-based derivatives:

Key Findings:

Reactivity :

- This compound’s methyl ester requires hydrolysis (e.g., via NaOH or esterases) to expose a carboxylic acid for conjugation, whereas Boc-NH-PEG2-NH2’s free amine allows direct coupling without additional steps .

- The Boc group in both compounds protects amines during synthesis but is cleavable under acidic conditions (e.g., trifluoroacetic acid) .

Solubility :

- This compound exhibits moderate solubility in organic solvents (e.g., DCM, THF) due to its ester group, whereas Boc-NH-PEG2-NH2 is highly water-soluble, making it ideal for biological applications .

Applications :

- This compound is favored in controlled drug release systems, where ester hydrolysis ensures payload delivery at target sites. In contrast, Boc-NH-PEG2-NH2 is widely used in stepwise peptide synthesis and antibody-drug conjugates .

Research and Industrial Relevance

- PROTAC Synthesis : Both this compound and Boc-NH-PEG2-NH2 serve as linkers in PROTACs, but the former’s ester group allows for tunable degradation kinetics via hydrolysis .

- Scalability : Suppliers like Biochempeg and陕西新研博美生物科技 offer Boc-protected PEG derivatives at ≥95% purity, ensuring reliability for industrial-scale applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.